N-(3-chloro-4-methoxyphenyl)formamide
Description
N-(3-Chloro-4-methoxyphenyl)formamide is a substituted aromatic amide characterized by a formamide group (-NHCHO) attached to a benzene ring substituted with a chlorine atom at the 3-position and a methoxy group (-OMe) at the 4-position. This compound belongs to a class of bioactive molecules where substituents on the aromatic ring and the nature of the amide group influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFVEZSXDJSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-chloro-4-methoxyphenyl)formamide can be synthesized through the N-formylation of 3-chloro-4-methoxyaniline. One common method involves the reaction of 3-chloro-4-methoxyaniline with formic acid or formic acid derivatives under acidic conditions. The reaction can be facilitated by using catalysts such as acetic acid and can be performed under microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar N-formylation reactions. The process may be optimized for higher efficiency and yield by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The formamide group can be reduced to an amine using reducing agents.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-substituted aniline derivatives.
Reduction: 3-chloro-4-methoxyaniline.
Oxidation: 3-chloro-4-hydroxyphenylformamide or 3-chloro-4-formylphenylformamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro and methoxy groups may also influence the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key differences between N-(3-chloro-4-methoxyphenyl)formamide and its analogs:
Key Observations :
- Amide Group Size: Formamide’s smaller size (vs.
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) and electron-donating groups (e.g., OMe) modulate resonance in the amide group and intermolecular interactions. For example, the chloro atom in N-(3-chloro-4-methoxyphenyl)acetamide forms a halogen bond with Gly151 , while methoxy groups enhance solubility.
- Positional Effects : The 3-Cl and 4-OMe substitution pattern is recurrent in bioactive molecules (e.g., avanafil analogs in ), suggesting synergistic effects on target affinity.
Physicochemical Properties
- Crystal Packing : In 3-chloro-N-(4-methoxyphenyl)propanamide (), the amide group participates in N–H···O hydrogen bonds and C–H···O contacts, forming chains along the crystallographic axis. The formamide analog may exhibit similar packing but with shorter hydrogen bonds due to the smaller substituent.
- Phase Transitions : N-(4-Methylphenyl)formamide () undergoes phase transitions influenced by substituent electronic effects. The 3-Cl, 4-OMe substitution in the target compound may stabilize specific polymorphs due to stronger dipole interactions.
Biological Activity
N-(3-chloro-4-methoxyphenyl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a formamide functional group attached to a chlorinated and methoxylated phenyl ring. This unique structure contributes to its biological activity through various interactions with biological molecules.
- Chemical Formula : CHClNO
- Molecular Weight : 201.64 g/mol
The biological activity of this compound is influenced by its ability to form hydrogen bonds due to the formamide group. The presence of the chloro and methoxy substituents can modulate the compound's reactivity and interaction with various biological targets, including enzymes and receptors.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : It can interact with receptors, influencing signaling pathways critical for various physiological functions.
Biological Activity Evaluation
Various studies have assessed the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Preliminary studies indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
Case Studies
-
Chagas Disease Treatment :
A study investigated the potential of this compound as a lead compound for Chagas disease treatment. The compound was screened for activity against Trypanosoma cruzi, showing promising results that warrant further exploration . -
Proteasome Inhibition :
Another research effort highlighted the compound's role as a proteasome inhibitor, which is crucial in cancer therapy. The study found that it could selectively inhibit malignant cells while sparing normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
